20-Hydroxy methylprednisolone, (20S)-

Description

BenchChem offers high-quality 20-Hydroxy methylprednisolone, (20S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20-Hydroxy methylprednisolone, (20S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALFBTWPDTDIR-CJXIPBSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-66-6 |

Source

|

| Record name | 20-Hydroxy methylprednisolone, (20S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0VHF4KL3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of the 20-Hydroxy Methylprednisolone (20S) Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone is a potent synthetic glucocorticoid widely prescribed for its anti-inflammatory and immunosuppressive effects.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A key metabolic pathway for methylprednisolone involves the enzymatic reduction of the C20 ketone group, leading to the formation of hydroxylated metabolites.[1] This guide provides a detailed technical overview of the chemical structure, synthesis, and analytical characterization of a specific stereoisomer: the 20-Hydroxy methylprednisolone (20S) metabolite. Understanding the nuanced structural details of this metabolite is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and the development of advanced analytical methods for its detection.

The Metabolic Pathway of Methylprednisolone to its 20-Hydroxy Metabolites

The biotransformation of methylprednisolone is a complex process primarily occurring in the liver. One of the principal routes of metabolism is the reduction of the C20 carbonyl group, a reaction catalyzed by 20-ketosteroid reductases.[1] This enzymatic reduction is stereoselective, resulting in the formation of two epimers: 20α-hydroxy methylprednisolone (20R) and 20β-hydroxy methylprednisolone (20S). The 20S isomer is the focus of this guide.

Caption: Metabolic reduction of methylprednisolone to its 20-hydroxy epimers.

Chemical Structure and Stereochemistry of 20-Hydroxy Methylprednisolone (20S)

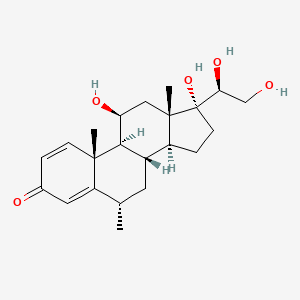

The 20-Hydroxy methylprednisolone (20S) metabolite is a steroid derivative with the following systematic IUPAC name: (6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. Its molecular formula is C22H32O5.

The critical stereochemical feature of this metabolite is the (S) configuration at the C20 carbon. This defines the spatial orientation of the newly formed hydroxyl group, which significantly influences the molecule's overall shape and potential biological activity.

Synthesis and Isolation

Stereoselective Chemical Synthesis

The stereoselective synthesis of the 20(S)-hydroxy metabolite can be challenging. Standard reduction of the 20-keto group with sodium borohydride typically yields a mixture of the 20(S) and 20(R) epimers. However, the stereoselectivity can be influenced by the choice of reagents and reaction conditions. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, has been shown to increase the proportion of the (20S)-alcohol in the reduction of steroidal ketones.[2]

Exemplary Protocol for Stereoselective Reduction:

-

Dissolve methylprednisolone in a suitable solvent system, such as a mixture of methanol and dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of cerium(III) chloride heptahydrate in methanol to the reaction mixture and stir for a short period.

-

Slowly add a freshly prepared solution of sodium borohydride in methanol to the mixture.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of acetone, followed by an aqueous solution of acetic acid.

-

Warm the mixture to room temperature and remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue containing a mixture of the 20(S) and 20(R) isomers using column chromatography on silica gel to isolate the desired 20(S) metabolite.

Biosynthesis via Microbial Transformation

An alternative to chemical synthesis is the use of microbial biotransformation. While not specifically documented for methylprednisolone, studies on the closely related prednisolone have shown that microorganisms such as Streptomyces roseochromogenes can efficiently convert it to the 20β-hydroxy (20S) metabolite.[3] A similar approach could likely be adapted for methylprednisolone.

Isolation from Biological Matrices

The isolation of 20-Hydroxy methylprednisolone (20S) from biological samples like urine typically involves enzymatic hydrolysis to cleave any glucuronide conjugates, followed by extraction.

Caption: General workflow for the isolation of methylprednisolone metabolites.

Protocol for Isolation from Urine:

-

To a urine sample, add an internal standard and a buffer solution (e.g., phosphate buffer, pH 7).

-

Add β-glucuronidase from E. coli and incubate the mixture to ensure complete hydrolysis of any conjugated metabolites.

-

Adjust the pH of the solution to alkaline conditions (pH 8-9) with a suitable base.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis.

Structural Elucidation and Characterization

The definitive identification of 20-Hydroxy methylprednisolone (20S) and its differentiation from the 20R isomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be complex, but key signals would include those of the methyl groups, the olefinic protons of the A-ring, and the carbinol proton at C20. The chemical shift and coupling constants of the C20-H proton would be crucial for determining the stereochemistry.

-

¹³C NMR: The carbon spectrum would show distinct signals for all 22 carbon atoms. The chemical shift of the C20 carbon, now bearing a hydroxyl group, would be significantly different from that of the C20 ketone in the parent methylprednisolone.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the metabolite.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve neutral losses of water molecules from the various hydroxyl groups. The specific fragmentation pattern of the side chain can provide further structural information.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) is the primary method for separating the 20S and 20R isomers.

-

Reversed-Phase Chromatography: A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is commonly used. Gradient elution is often necessary to achieve optimal separation of the parent drug and its various metabolites.

| Analytical Technique | Expected Observations for 20-Hydroxy methylprednisolone (20S) |

| ¹H NMR | Complex spectrum; key signals for methyl, olefinic, and C20-H protons. |

| ¹³C NMR | ~22 distinct carbon signals; upfield shift of C20 compared to methylprednisolone. |

| Mass Spectrometry (ESI-MS) | Observation of the protonated molecule [M+H]⁺. |

| Tandem MS (MS/MS) | Characteristic fragmentation pattern involving neutral losses of water. |

| HPLC | Separation from the 20R isomer and the parent drug on a reversed-phase column. |

Biological Activity

The biological activity of the 20-hydroxy metabolites of methylprednisolone is generally considered to be significantly reduced compared to the parent compound. The presence of the hydroxyl group at C20 alters the molecule's ability to bind effectively to the glucocorticoid receptor, thereby diminishing its anti-inflammatory and immunosuppressive properties.

Conclusion

The 20-Hydroxy methylprednisolone (20S) metabolite is a significant product of methylprednisolone metabolism. Its chemical structure, particularly the stereochemistry at the C20 position, is a key determinant of its properties. A thorough understanding of its structure, synthesis, and analytical characterization is essential for researchers in pharmacology, drug metabolism, and analytical chemistry. The methodologies outlined in this guide provide a framework for the synthesis, isolation, and definitive identification of this important metabolite.

References

-

Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. Available at: [Link]

-

Methylprednisolone detection in urine following local and oral administrations. European Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]

-

Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. e-Repositori UPF. Available at: [Link]

-

High-performance liquid chromatography analysis, preliminary pharmacokinetics, metabolism and renal excretion of methylprednisolone with its C6 and C20 hydroxy metabolites in multiple sclerosis patients receiving high-dose pulse therapy. PubMed. Available at: [Link]

-

Study of methylprednisolone elimination profile in human urine using LC-ESI-MS/MS. hal.science. Available at: [Link]

-

Isolation and detection of steroids from human urine by molecularly imprinted solid-phase extraction and liquid chromatography. PubMed. Available at: [Link]

-

Product ion mass spectra of [M+H]+ of (A) methylprednisolone and (B) budesonide (IS). ResearchGate. Available at: [Link]

-

A Stereospecific Synthesis of C-21-Methylated Corticosteroids la,d. ACS Publications. Available at: [Link]

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. MDPI. Available at: [Link]

- Method for synthesizing methylprednisolone. Google Patents.

-

Urinary profile of methylprednisolone metabolites after oral and topical administrations. ResearchGate. Available at: [Link]

-

HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. SIELC Technologies. Available at: [Link]

-

Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79. PubMed. Available at: [Link]

-

Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. oapub.org. Available at: [Link]

-

Enzymatic Pathways in the Metabolism of Steroidal Medications. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Identification of Prednisolone, Methylprednisolone and Their Metabolites in Human urine using HPLC (+) ESI-MS/MS and Detection of Possible Adulteration in Indian Herbal Drug Preparations. ResearchGate. Available at: [Link]

-

Prednisone and Prednisolone Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

- Preparative separation of steroids by reverse phase HPLC. Google Patents.

-

Synthesis, purification, and chemical characterization of 20-dihydro-6-methylprednisone, an isomeric metabolite of methylprednisolone in the horse, for use as an analytical standard. PubMed. Available at: [Link]

-

1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. PMC. Available at: [Link]

-

Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. PMC. Available at: [Link]

-

20-Hydroxy methylprednisolone, (20S)-. PubChem. Available at: [Link]

-

Methylprednisolone. Wikipedia. Available at: [Link]

Sources

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Conversion of Methylprednisolone to 20S-Hydroxymethylprednisolone

This guide provides a comprehensive technical overview of the metabolic pathway responsible for the conversion of the synthetic glucocorticoid methylprednisolone to its 20S-hydroxy metabolite. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the enzymatic processes, experimental methodologies for studying this pathway, and the analytical techniques required for metabolite quantification.

Introduction: The Clinical and Metabolic Significance of Methylprednisolone

Methylprednisolone is a potent synthetic glucocorticoid widely prescribed for its anti-inflammatory and immunosuppressive properties. It is utilized in the management of a diverse range of conditions, including arthritis, allergic reactions, asthma, and autoimmune disorders. The therapeutic efficacy and potential for adverse effects of methylprednisolone are intrinsically linked to its pharmacokinetic profile, a significant component of which is its metabolic fate.

The primary site of methylprednisolone metabolism is the liver, where it undergoes a series of biotransformations to more water-soluble, inactive metabolites that can be readily excreted.[1][2] One of the key metabolic pathways is the reduction of the C20-keto group, leading to the formation of 20-hydroxymethylprednisolone stereoisomers. This guide will focus specifically on the formation of the 20S-hydroxy metabolite, also known as 20α-hydroxymethylprednisolone.

The Core Metabolic Pathway: From Ketone to Hydroxyl

The conversion of methylprednisolone to 20S-hydroxymethylprednisolone is a stereospecific reduction reaction targeting the ketone group at the C20 position of the steroid's side chain. This biotransformation is catalyzed by a class of cytosolic enzymes known as 20-ketosteroid reductases (KSRs).

The Enzymatic Machinery: Aldo-Keto Reductase (AKR) Superfamily

Strong evidence points to the involvement of the aldo-keto reductase (AKR) superfamily, specifically members of the AKR1C subfamily, in the 20-keto reduction of corticosteroids.[1][3] The AKR1C subfamily in humans consists of four well-characterized isoforms: AKR1C1 (20α-hydroxysteroid dehydrogenase), AKR1C2 (3α-hydroxysteroid dehydrogenase type 3), AKR1C3 (17β-hydroxysteroid dehydrogenase type 5), and AKR1C4 (3α-hydroxysteroid dehydrogenase type 1).

While multiple isoforms exhibit 20-ketosteroid reductase activity, AKR1C1 is a primary candidate for the stereospecific reduction of methylprednisolone to its 20α-hydroxy metabolite.[3][4] These enzymes are predominantly located in the cytosol of hepatocytes and utilize nicotinamide adenine dinucleotide phosphate (NADPH) as a preferred cofactor for the reduction reaction.[5]

The metabolic conversion can be summarized as follows:

Methylprednisolone + NADPH + H⁺ → 20S-hydroxymethylprednisolone + NADP⁺

This reaction effectively inactivates the methylprednisolone molecule, preparing it for further conjugation and subsequent renal excretion.

Interplay with Other Metabolic Pathways

It is crucial to recognize that the 20-keto reduction of methylprednisolone occurs in concert with other metabolic pathways. The primary route of phase I metabolism for methylprednisolone is mediated by the cytochrome P450 enzyme, CYP3A4 , which is located in the endoplasmic reticulum of liver cells.[2][4] CYP3A4 is responsible for the 6β-hydroxylation of methylprednisolone, another major pathway of its inactivation.[6]

The interplay between the cytosolic 20-ketosteroid reductases and the microsomal CYP3A4 dictates the overall metabolic clearance of methylprednisolone.

Experimental Workflow for In Vitro Metabolism Studies

The following section outlines a detailed, self-validating protocol for investigating the metabolic conversion of methylprednisolone to 20S-hydroxymethylprednisolone using human liver subcellular fractions. This workflow is designed to provide robust and reproducible data for researchers in drug metabolism and pharmacokinetics.

Preparation of Human Liver Cytosol

Given that 20-ketosteroid reductases are cytosolic enzymes, the use of the S9 fraction or a purified cytosolic fraction is essential.

Materials:

-

Cryopreserved human liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Protocol:

-

Thaw the human liver tissue on ice and weigh it.

-

Mince the tissue thoroughly with scissors in ice-cold homogenization buffer.

-

Homogenize the minced tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to a fresh tube.

-

For preparation of the cytosolic fraction, ultracentrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction.

-

Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).

-

Store the cytosolic fraction in aliquots at -80°C until use.

In Vitro Incubation Assay

Materials:

-

Human liver cytosol (prepared as above)

-

Methylprednisolone stock solution (in a suitable solvent like DMSO or ethanol)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH stock solution

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Incubation tubes

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

Protocol:

-

Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

-

In individual incubation tubes, add the required volume of human liver cytosol to achieve the desired final protein concentration (e.g., 1 mg/mL).

-

Add the methylprednisolone stock solution to the tubes to achieve the desired final substrate concentration.

-

Pre-incubate the tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding the NADPH-containing master mix.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a clean tube for subsequent LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methylprednisolone and its metabolites due to its ability to distinguish between structurally similar compounds.[5][7]

Sample Preparation for LC-MS/MS

The supernatant from the in vitro incubation can be directly injected into the LC-MS/MS system or may require further clean-up, such as solid-phase extraction (SPE), to remove any remaining matrix components that could interfere with the analysis.

Chromatographic Separation and Mass Spectrometric Detection

Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of corticosteroids.[5]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) is commonly employed to achieve optimal separation.[5]

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of methylprednisolone and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the parent drug and its metabolite.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylprednisolone | 375.2 | 161.1, 357.2 |

| 20-Hydroxymethylprednisolone | 377.2 | 359.2, 163.1 |

Note: The specific MRM transitions may vary depending on the instrument and optimization.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the rate of formation of 20S-hydroxymethylprednisolone. By plotting the concentration of the metabolite against time, the initial velocity of the reaction can be calculated. Furthermore, by varying the substrate concentration, key enzyme kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined, providing valuable insights into the efficiency of the metabolic pathway.

Conclusion

The metabolic conversion of methylprednisolone to 20S-hydroxymethylprednisolone is a significant pathway in its inactivation and elimination. This process is primarily mediated by cytosolic 20-ketosteroid reductases, with strong evidence implicating members of the AKR1C superfamily. A thorough understanding of this metabolic route, facilitated by robust in vitro experimental workflows and sensitive analytical techniques like LC-MS/MS, is essential for the comprehensive characterization of methylprednisolone's pharmacokinetic profile and for predicting potential drug-drug interactions. The methodologies and insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of corticosteroid metabolism and its implications in clinical practice.

References

-

Takahashi, H., et al. (2001). High-performance liquid chromatography analysis, preliminary pharmacokinetics, metabolism and renal excretion of methylprednisolone with its C6 and C20 hydroxy metabolites in multiple sclerosis patients receiving high-dose pulse therapy. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 147-157. [Link]

-

Zhang, L., et al. (2007). Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug. Journal of Chromatography B, 856(1-2), 206-213. [Link]

-

Thevis, M., et al. (2005). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 579-591. [Link]

-

Penning, T. M. (2015). Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism. Archives of Biochemistry and Biophysics, 585, 57-68. [Link]

-

Czock, D., et al. (2005). Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review. Frontiers in Pharmacology, 12, 732898. [Link]

-

Jin, Y., et al. (2011). Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway. Biochemical Journal, 437(1), 53-61. [Link]

-

Hofmann, U., et al. (2011). Activities of Aldo-Keto Reductase 1 Enzymes on Two Inhaled Corticosteroids. Chemico-Biological Interactions, 191(1-3), 234-238. [Link]

-

Penning, T. M. (2011). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 2-11. [Link]

-

Thevis, M., et al. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 3(5), 295-306. [Link]

-

Patel, P., & Patel, M. (2024). Methylprednisolone. In StatPearls. StatPearls Publishing. [Link]

-

Wang, Y., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology, 8, 119. [Link]

-

Galon, J., et al. (1994). Cortisol Metabolism by Human Liver in vitro--I. Metabolite Identification and Inter-Individual Variability. Journal of Steroid Biochemistry and Molecular Biology, 51(5-6), 267-275. [Link]

-

ResearchGate. (n.d.). Main metabolism pathways of prednisolone. HSD, hydroxysteroid dehydrogenase. [Link]

-

Einarsson, K., et al. (1986). Specific metabolic pathways of steroid sulfates in human liver microsomes. The Journal of Clinical Investigation, 78(5), 1375-1381. [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of 20 Steroid Hormones and High-Sensitivity Analysis of Estrogens. [Link]

-

Ridlon, J. M., et al. (2020). Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. Journal of Lipid Research, 61(1), 103-121. [Link]

-

Van Eenoo, P., et al. (2007). Metabolic study of Prostanozol using human liver microsomes and humanized mice. Analytical and Bioanalytical Chemistry, 388(4), 935-943. [Link]

-

Jusko, W. J. (2024). modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. ADMET and DMPK, 12(4), 281-301. [Link]

-

National Center for Biotechnology Information. (2004). 20-alpha-Hydroxysteroid Dehydrogenase. MeSH Browser. [Link]

-

protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]

-

Ludwig, E. A., et al. (1993). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm. Journal of Clinical Pharmacology, 33(10), 979-985. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 AM versus 4 PM. [Link]

-

Brozic, P., et al. (2011). Progestins as inhibitors of the human 20-ketosteroid reductases, AKR1C1 and AKR1C3. Chemico-Biological Interactions, 191(1-3), 228-233. [Link]

-

Damayanti, D. S., & Sumarno, S. (2020). Glucocorticoid Tapering: a Literature Review. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 7(1), 1-8. [Link]

-

R-Biopharm. (n.d.). CORTICOSTEROID ELISA A competitive enzyme immunoassay for screening and quantitative analysis of corticosteroids in various matrices. [Link]

-

Ridlon, J. M., et al. (2020). Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells. Journal of Biological Chemistry, 295(18), 5985-5998. [Link]

-

Investigations of the In vitro and In vivo Metabolism of a Synthetic C20 Keto Steroid via Chemical Synthesis, Chromatography, and Mass Spectrometry. (2025). [Link]

-

Grachev, A. A., et al. (2023). Reconstruction of the Steroid 1(2)-Dehydrogenation System from Nocardioides simplex VKM Ac-2033D in Mycolicibacterium Hosts. International Journal of Molecular Sciences, 24(22), 16109. [Link]

Sources

- 1. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progestins as inhibitors of the human 20-ketosteroid reductases, AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on a testosterone glucuronyltransferase from the cytosol fraction of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Significance of 20-Hydroxy Methylprednisolone (20S) in Humans

[1]

Executive Summary

20-Hydroxy methylprednisolone (20S) (also referred to as 20

Unlike the parent drug, which is cleared primarily via CYP3A4-mediated oxidation, the 20-hydroxy metabolites are formed via non-CYP cytosolic enzymes and exhibit high renal clearance (~500 mL/min) compared to the parent (~100 mL/min).[2] This differential clearance makes the 20S metabolite a critical analyte in evaluating renal handling of corticosteroids and assessing metabolic shunting during CYP3A4 inhibition.

Chemical Identity & Stereochemistry

Methylprednisolone undergoes ketone reduction at the C20 position of the pregnane side chain. This reduction creates a new chiral center, resulting in two stereoisomers:

-

20S-Hydroxy methylprednisolone (20

-isomer): The focus of this guide.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

20R-Hydroxy methylprednisolone (20

-isomer): The epimeric counterpart.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Note on Nomenclature: In standard steroid stereochemistry, the 20

| Feature | Methylprednisolone (Parent) | 20S-Hydroxy Metabolite |

| Molecular Weight | 374.47 g/mol | 376.49 g/mol (+2H) |

| C20 State | Ketone (C=O) | Hydroxyl (-OH) |

| Lipophilicity | High (LogP ~1.[2][3]8) | Reduced (More polar) |

| Glucocorticoid Activity | Active | Inactive |

Metabolic Pathway & Enzymology

The formation of 20S-hydroxy methylprednisolone is a Phase I metabolic reduction that renders the steroid inactive. This pathway runs parallel to the oxidative CYP3A4 pathway.[1]

Enzymatic Drivers

-

AKR1C1 (Aldo-keto reductase family 1, member C1): This cytosolic enzyme (also known as 20

-hydroxysteroid dehydrogenase) is the primary catalyst converting MP to the 20S (20ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

CBR1 (Carbonyl Reductase 1): Typically favors the formation of the 20R (20

) epimer.

Pathway Visualization

The following diagram illustrates the divergence of Methylprednisolone metabolism into its oxidative and reductive branches.

Figure 1: Metabolic divergence of Methylprednisolone.[1] AKR1C1 drives the formation of the 20S metabolite.

Pharmacokinetic Profile

Quantitative Parameters

The 20S metabolite exhibits distinct PK behavior characterized by "formation-rate limited" kinetics and rapid renal elimination.[2]

| Parameter | Methylprednisolone (Parent) | 20S-Hydroxy Metabolite |

| Half-Life (t½) | 1.4 – 2.5 hours | ~4.0 hours |

| Renal Clearance (CL_R) | ~100 mL/min | ~500 mL/min |

| Protein Binding | ~77% | Lower (due to increased polarity) |

| Primary Elimination | Hepatic Metabolism | Renal Excretion (Unchanged) |

Clinical Significance

-

Renal Impairment: Because the 20S metabolite is eliminated renally, its plasma concentration increases disproportionately in patients with renal failure compared to the parent drug.[1] However, since it is inactive, this accumulation is generally considered non-toxic.[2][1]

-

Urine/Plasma Ratio: The high renal clearance of 20S-OH MP makes it the dominant species in urine, often exceeding parent drug concentrations by 5-10 fold.[2]

-

Drug-Drug Interactions: Inhibitors of CYP3A4 (e.g., ketoconazole) may shunt more MP toward the reductive pathway, potentially elevating 20S levels, though this is rarely clinically monitored due to the metabolite's inactivity.[1]

Experimental Protocol: Synthesis & Purification

For researchers requiring the 20S metabolite as an analytical standard (e.g., for LC-MS/MS calibration), it must often be synthesized as it is not always commercially available as a pure isomer.[2][1]

Synthesis Workflow (Reduction)

Objective: Reduce the C20 ketone of Methylprednisolone to a hydroxyl group using Sodium Borohydride (NaBH

Reagents:

Step-by-Step Protocol:

-

Dissolution: Dissolve 100 mg of Methylprednisolone in 5 mL of MeOH:THF (1:1 v/v) in a round-bottom flask. Chill to 0°C in an ice bath.

-

Reduction: Slowly add 1.5 equivalents of NaBH

(solid) to the stirring solution. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor consumption of parent by TLC or LC-MS.[2][1]

-

Quenching: Add 0.5 mL of 10% Acetic Acid dropwise to quench excess borohydride.

-

Extraction: Evaporate organic solvents under nitrogen. Re-suspend residue in water and extract with Ethyl Acetate (3x).[2][1] Dry combined organics over Na

SO

Purification (Isomer Separation)

The reduction yields a racemic mixture of 20S and 20R isomers. Separation is required.[2][1]

-

System: Preparative HPLC.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[2][1]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70) containing 0.1% Formic Acid.[2][1]

-

Elution Order: The 20S isomer typically elutes before the 20R isomer due to slight differences in polarity and hydrogen bonding with the stationary phase (Verify with specific column conditions).

Figure 2: Protocol for the synthesis and isolation of the 20S metabolite.

References

-

Pfizer. (2024).[2][1] MEDROL® (methylprednisolone) Tablets Prescribing Information. Retrieved from [2][1]

-

Vree, T. B., et al. (1999).[2][1] High-performance liquid chromatography analysis, preliminary pharmacokinetics, metabolism and renal excretion of methylprednisolone with its C6 and C20 hydroxy metabolites. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from

-

Antunes, N. J., et al. (2012).[2][1] Using complementary mass spectrometric approaches for the determination of methylprednisolone metabolites in human urine. Rapid Communications in Mass Spectrometry. Retrieved from [2][1]

-

Penning, T. M., et al. (2000).[2][1] Aldo-keto reductase (AKR) superfamily and the role of the AKR1C isoforms in steroid hormone metabolism. Molecular and Cellular Endocrinology. Retrieved from [2][1]

-

National Center for Biotechnology Information. (2024).[2][1] PubChem Compound Summary for CID 91667671, 20-Hydroxy methylprednisolone, (20S)-.[2][1][3] Retrieved from [2][1]

Sources

- 1. 20-HYDROXY METHYLPREDNISOLONE, (20S)- [drugs.ncats.io]

- 2. 20(S)-Hydroxy Prednisolone | LGC Standards [lgcstandards.com]

- 3. 20-Hydroxy methylprednisolone, (20S)- | C22H32O5 | CID 91667671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sodium Borohydride [commonorganicchemistry.com]

The Crucial Distinction: A Guide to the 20S and 20R Hydroxy Methylprednisolone Stereoisomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

Methylprednisolone is a potent synthetic glucocorticoid valued for its profound anti-inflammatory and immunosuppressive effects, which are leveraged in treating a wide array of conditions from rheumatic diseases to acute allergic states.[1][2] Like all xenobiotics, its journey through the body results in metabolic transformation, a critical phase governed by stereochemical principles.[3] The metabolism of methylprednisolone primarily occurs in the liver, where it is converted into several metabolites, the most significant being the 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone.[4][5]

These metabolites are stereoisomers—specifically, epimers—at the C20 position of the steroid side chain. The subtle difference in the three-dimensional orientation of a single hydroxyl group, designated as 20R (alpha) and 20S (beta), has significant implications for their analytical resolution and provides a textbook case for the importance of stereoisomerism in drug development and metabolism studies.[6][7] While these metabolites are generally considered pharmacologically inactive compared to the parent drug, their accurate identification and quantification are paramount for comprehensive pharmacokinetic profiling and regulatory submissions.[4]

This guide provides an in-depth technical exploration of the structural, analytical, and biochemical differences between the 20S- and 20R-hydroxy methylprednisolone stereoisomers, offering field-proven insights and methodologies for their differentiation.

The Metabolic Pathway: Genesis of the C20 Epimers

The biotransformation of methylprednisolone is a carefully orchestrated enzymatic process. The primary site of this metabolism is the liver, with the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme, playing the central role.[4][5] This enzymatic action introduces a hydroxyl group at the C20 position, reducing the ketone and creating a new chiral center. This process is not entirely stereospecific, leading to the formation of both the 20R and 20S epimers.

These hydroxylated metabolites are more water-soluble than methylprednisolone, facilitating their renal excretion and representing a key step in the drug's clearance from the body.[8]

Sources

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. ijnrd.org [ijnrd.org]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. 20-Hydroxy methylprednisolone, (20S)- | C22H32O5 | CID 91667671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20-Hydroxy methylprednisolone, (20R)- | C22H32O5 | CID 91667753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

20-Hydroxy methylprednisolone (20S) CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 20-Hydroxy methylprednisolone (20S), a primary metabolite of the synthetic glucocorticoid methylprednisolone. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical chemical, analytical, and biological information to support research and development activities.

Introduction: Understanding the Significance of a Key Metabolite

Methylprednisolone is a potent synthetic corticosteroid widely prescribed for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, which dictates its duration of action and clearance from the body. 20-Hydroxy methylprednisolone, existing as the (20S) and (20R) stereoisomers, represents a major product of this metabolic pathway.[1] For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, a thorough understanding of this metabolite is paramount for accurately interpreting drug disposition and for the development of robust analytical methods. This guide focuses specifically on the (20S) isomer, providing detailed chemical identifiers, structural information, and insights into its analytical quantification and biological relevance.

Chemical Identity and Physicochemical Properties

Accurate identification of 20-Hydroxy methylprednisolone (20S) is fundamental for any research application. This section details its key chemical identifiers and physicochemical properties.

Chemical Identifiers

A comprehensive list of chemical identifiers for 20-Hydroxy methylprednisolone (20S) is provided in the table below.

| Identifier | Value | Source |

| CAS Number | 387-66-6 | |

| Molecular Formula | C₂₂H₃₂O₅ | |

| IUPAC Name | (6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| InChI | InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1 | |

| InChIKey | GXALFBTWPDTDIR-CJXIPBSFSA-N | |

| SMILES | C[C@H]1C[C@H]2[C@@H]3CCC=C4)C)O)C">C@@(O)O | |

| Synonyms | 20-beta-Hydroxy Methylprednisolone, (20S)-20-hydroxymethylprednisolone |

It is crucial to distinguish the (20S) isomer from its (20R) counterpart, which is identified by the CAS number 387-65-5.[2]

Physicochemical Properties

The following table summarizes key physicochemical properties of 20-Hydroxy methylprednisolone (20S). These properties are essential for designing analytical methods, particularly for extraction and chromatography.

| Property | Value | Source |

| Molecular Weight | 376.49 g/mol | |

| Topological Polar Surface Area | 98.2 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| LogP (calculated) | 1.3 |

Synthesis and Spectroscopic Characterization

The availability of a pure analytical standard is a prerequisite for accurate quantification. While the synthesis of the parent drug, methylprednisolone, is well-established, the specific synthesis of its 20-hydroxy metabolites is less commonly documented. However, a published method for the synthesis of a related isomeric metabolite, 20-dihydro-6-methylprednisone, for use as an analytical standard provides a strong foundational methodology.[3] This synthesis and characterization approach is critical for producing a certified reference material.

General Synthesis Approach

The synthesis of 20-hydroxy metabolites of corticosteroids typically involves the reduction of the C20-ketone of the parent molecule. This can be achieved using various reducing agents, with the choice of reagent and reaction conditions influencing the stereoselectivity of the reduction to yield the desired (20S) or (20R) isomer.

Caption: General workflow for the synthesis and preparation of 20-Hydroxy methylprednisolone (20S) as an analytical standard.

Spectroscopic Characterization

Unequivocal structural confirmation of synthesized 20-Hydroxy methylprednisolone (20S) requires a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure. The chemical shifts and coupling constants of the protons and carbons around the C20 position will be critical in confirming the reduction of the ketone and establishing the (20S) stereochemistry.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl groups (around 3400 cm⁻¹) and the remaining carbonyl groups in the steroid nucleus. Comparison with the IR spectrum of the parent methylprednisolone will confirm the conversion of the C20-ketone.[6][7][8]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[9][10][11][12] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure.[13][14]

Biological Activity and Mechanism of Action

The parent compound, methylprednisolone, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[15] Upon binding, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes.[16]

Metabolites of corticosteroids are often less active or inactive compared to the parent drug. While 20-Hydroxy methylprednisolone is generally considered an inactive metabolite, a quantitative assessment of its binding affinity to the glucocorticoid receptor is necessary to confirm this.

Glucocorticoid Receptor Binding Assay

A competitive binding assay can be employed to determine the relative affinity of 20-Hydroxy methylprednisolone (20S) for the glucocorticoid receptor.[17] This assay typically involves incubating a source of GR with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) in the presence of varying concentrations of the unlabeled test compound (20-Hydroxy methylprednisolone (20S)). The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) is determined. A higher IC₅₀ value for the metabolite compared to the parent drug would indicate lower binding affinity and, consequently, reduced or no biological activity.

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of 20-Hydroxy methylprednisolone (20S) in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[18][19]

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins.[19]

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): A highly effective method for cleaning up and concentrating the analyte. A variety of sorbents can be used depending on the physicochemical properties of the analyte.[18]

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for reliable quantification. The following is a representative protocol.

Step-by-Step Protocol for Quantification of 20-Hydroxy methylprednisolone (20S) in Human Plasma:

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to a specific volume of plasma sample.

-

Sample Pre-treatment: Perform protein precipitation by adding three volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol containing 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation in the collision cell.

-

MRM Transitions: Specific precursor-to-product ion transitions for 20-Hydroxy methylprednisolone (20S) and the internal standard need to be optimized for maximum sensitivity and specificity.

-

-

Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Application as a Reference Standard

A well-characterized and certified reference material (CRM) of 20-Hydroxy methylprednisolone (20S) is indispensable for several applications in a regulated and research environment.[20][21][22]

-

Pharmacokinetic Studies: To accurately determine the pharmacokinetic profile of methylprednisolone, it is essential to quantify its major metabolites. A CRM of 20-Hydroxy methylprednisolone (20S) is used to prepare calibrators and quality control samples for the bioanalytical method.

-

Metabolism Studies: In in vitro and in vivo metabolism studies, the CRM is used to identify and confirm the structure of metabolites formed from the parent drug.

-

Clinical Diagnostics: In some clinical settings, monitoring the levels of drug metabolites can provide insights into patient-specific metabolism and potential drug-drug interactions.

-

Doping Control: Regulatory bodies in sports require reference standards for the unequivocal identification of prohibited substances and their metabolites in athletes' samples.[13]

Conclusion

20-Hydroxy methylprednisolone (20S) is a key metabolite of methylprednisolone, and a thorough understanding of its chemical and biological properties is essential for researchers in various scientific disciplines. This guide has provided a comprehensive overview of its chemical identifiers, synthesis and characterization, biological activity, and analytical quantification. The availability of a well-characterized analytical standard for this metabolite is crucial for advancing our understanding of methylprednisolone's disposition and for ensuring the accuracy and reliability of bioanalytical data.

References

- Biddle, J. A., et al. (2014). Synthesis, purification, and chemical characterization of 20-dihydro-6-methylprednisone, an isomeric metabolite of methylprednisolone in the horse, for use as an analytical standard. Drug Testing and Analysis, 6(3), 303-307.

- Timm, M. J., & Singh, R. J. (2024). Methylprednisolone. In StatPearls.

- Pozo, O. J., et al. (2014). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. e-Repositori UPF.

- Wang, Z., et al. (2020). A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay to profile 20 plasma steroids in endocrine disorders.

- Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay.

- Thermo Fisher Scientific. (n.d.). Quantification of Steroids in Human Plasma by Liquid Chromatography Coupled with the Affordable Q Exactive Focus HRMS.

- Wikipedia. (2024). Methylprednisolone.

- Jusko, W. J., & Ludwig, E. A. (2025). Reliable Estimation of Prednisolone, A Glucocortico- Steroid in Human Plasma by LC-MS/MS.

- Ulloa, N., et al. (1987).

- Maji, H. S., et al. (2021). pharmacokinetic determination of methylprednisolone in indian healthy volunteers by lc-ms/ms. Journal of Medical and Pharmaceutical and Allied Sciences.

- University of Pennsylvania. (n.d.).

- ChemicalBook. (n.d.).

- BindingDB. (n.d.). Assay in Summary_ki.

- PubChem. (n.d.). 20-Hydroxy methylprednisolone, (20R)-.

- Fung, E. N., et al. (2011). Full-scan high resolution accurate mass spectrometry (HRMS) in regulated bioanalysis: LC-HRMS for the quantitation of prednisone and prednisolone in human plasma. PubMed.

- NIST. (n.d.). Methylprednisolone - the NIST WebBook.

- Yanagihara, Y., & Nakajima, T. (2022). Rapidity and Precision of Steroid Hormone Measurement. MDPI.

- DailyMed. (n.d.). Methylprednisolone Tablets, USP.

- Corvis, Y., et al. (2016). New Melting Data of the Two Polymorphs of Prednisolone.

- FIP. (n.d.). Biowaiver monographs for immediate release solid oral dosage forms: Prednisolone.

- Schäcke, H., et al. (2003). evaluation by molecular modeling and functional analysis of glucocorticoid receptor mutants. Ovid.

- de Graaf, R. A., & Behar, K. L. (2003).

- Inxight Drugs. (n.d.). 20-HYDROXY METHYLPREDNISOLONE, (20S)-.

- Cayman Chemical. (2023).

- Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.

- LGC Standards. (n.d.).

- Sionkowska, A., et al. (2022).

- Frontage Laboratories. (n.d.).

- Cayman Chemical. (n.d.). Human Glucocorticoid Receptor Reporter Assay System (GR, NR3C1).

- Innoprot. (n.d.).

- TTN EMC. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.

- Pretsch, E., et al. (n.d.).

- GSRS. (n.d.). 20-HYDROXY METHYLPREDNISOLONE, (20R)-.

- JP. (n.d.). INFRARED REFERENCE SPECTRA.

- Google Patents. (n.d.). CN101230084A - Chemical synthesis method of methylprednisolone.

- The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.

- PubChem. (n.d.). 20-Hydroxy methylprednisolone, (20S)-.

- Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

- Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR.

- MPPL Standards. (n.d.).

- ReCCS. (n.d.). Products Navi|Reference Material Institute for Clinical Chemistry Standards.

Sources

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 20-Hydroxy methylprednisolone, (20R)- | C22H32O5 | CID 91667753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, purification, and chemical characterization of 20-dihydro-6-methylprednisone, an isomeric metabolite of methylprednisolone in the horse, for use as an analytical standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 6. Methylprednisolone [webbook.nist.gov]

- 7. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. Accurate Mass Measurement – MS Facility [web.sas.upenn.edu]

- 10. Full-scan high resolution accurate mass spectrometry (HRMS) in regulated bioanalysis: LC-HRMS for the quantitation of prednisone and prednisolone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. frontagelab.com [frontagelab.com]

- 13. repositori.upf.edu [repositori.upf.edu]

- 14. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay to profile 20 plasma steroids in endocrine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. jmpas.com [jmpas.com]

- 20. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 21. mpplstandards.com [mpplstandards.com]

- 22. Products Navi|Reference Material Institute for Clinical Chemistry Standards (ReCCS) [reccs.or.jp]

A Senior Application Scientist's Guide to the Identification of Major Corticosteroid Metabolites in Urine

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies for identifying major corticosteroid metabolites in urine. Moving beyond a simple recitation of protocols, this guide delves into the causal logic behind experimental choices, ensuring a robust and scientifically sound approach to urinary steroid profiling.

The Foundation: Understanding Corticosteroid Metabolism

Corticosteroids, primarily glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone), are essential steroid hormones synthesized in the adrenal cortex.[1][2] Their systemic clearance is predominantly hepatic, where they undergo extensive metabolic conversion before being excreted in the urine.[3] A thorough understanding of these metabolic pathways is paramount for the accurate interpretation of urinary steroid profiles.

The primary goals of corticosteroid metabolism are to inactivate the hormone and increase its water solubility to facilitate renal excretion. This is achieved through a series of enzymatic reactions, primarily reductions and conjugations.[4]

Key Metabolic Transformations

-

Interconversion of Cortisol and Cortisone: The initial step in cortisol metabolism often involves its conversion to the biologically inactive cortisone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reactivate cortisone to cortisol in various tissues.[5] This dynamic interplay regulates local glucocorticoid activity.

-

A-Ring Reduction: The A-ring of the steroid nucleus is a primary target for reduction. The enzymes 5α-reductase and 5β-reductase reduce the double bond between carbons 4 and 5, leading to the formation of dihydro-metabolites. Subsequently, 3α-hydroxysteroid dehydrogenase converts the 3-keto group to a 3α-hydroxyl group, resulting in the formation of tetrahydro-metabolites.[3] These tetrahydro-derivatives, such as tetrahydrocortisol (THF), allo-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE), are the most abundant cortisol metabolites in urine.[6][7][8]

-

Side-Chain Reduction: The C20-keto group on the corticosteroid side chain can also be reduced by 20α- and 20β-hydroxysteroid dehydrogenases, leading to the formation of cortols and cortolones.[5]

-

Conjugation: To significantly increase their water solubility for urinary excretion, the reduced steroid metabolites are conjugated with either a glucuronic acid molecule (glucuronidation) or a sulfate group (sulfation).[4][9] Glucuronides are the most common form of conjugated corticosteroids found in urine.[6][7][8]

The following diagram illustrates the major metabolic pathways of cortisol.

Caption: Major metabolic pathways of cortisol leading to urinary excretion.

Analytical Methodologies: The Core of Identification

The identification and quantification of urinary corticosteroid metabolites are primarily accomplished using hyphenated mass spectrometry techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][11] The choice between these powerful analytical tools often depends on the specific research question, desired throughput, and the need for comprehensive versus targeted analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a cornerstone of urinary steroid profiling, offering unsurpassed specificity for separating a multitude of steroid metabolites in a single analysis.[4] Its non-selective nature makes it an excellent discovery tool for identifying unexpected metabolites and for diagnosing inborn errors of metabolism.[10][12]

Causality Behind the GC-MS Workflow:

The inherent volatility of steroid metabolites is low, and they are primarily excreted as conjugates.[9] Therefore, a multi-step sample preparation is mandatory before GC-MS analysis.

Caption: A typical experimental workflow for GC-MS-based urinary steroid profiling.

Step-by-Step Experimental Protocol for GC-MS Analysis:

-

Enzymatic Hydrolysis (Deconjugation):

-

To 1-2 mL of urine, add an internal standard.

-

Add an acetate buffer to adjust the pH to approximately 5.0.[13]

-

Introduce β-glucuronidase/arylsulfatase from Helix pomatia.[14]

-

Incubate the mixture, for instance, at 55°C for 3 hours or overnight at 37°C, to ensure complete cleavage of glucuronide and sulfate conjugates.[14][15] The rationale for this step is that the free steroid metabolites are more amenable to extraction and subsequent analysis.

-

-

Extraction (Purification and Concentration):

-

Solid-Phase Extraction (SPE): This is the preferred method for its cleanliness and efficiency.[14]

-

Condition a C18 or a polymeric reversed-phase SPE cartridge with methanol, followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the steroid metabolites with a stronger organic solvent like methanol or acetonitrile.[14]

-

-

Liquid-Liquid Extraction (LLE): A classical alternative involving partitioning the metabolites into an immiscible organic solvent.

-

-

Derivatization (Enhancing Volatility):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an appropriate catalyst.

-

This step is crucial as it converts the polar hydroxyl and keto groups into less polar and more volatile trimethylsilyl (TMS) ethers, which are necessary for gas chromatographic separation.[16]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the individual steroid metabolites based on their boiling points and interaction with the stationary phase of the column.

-

The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each metabolite that allows for its identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the method of choice for targeted quantification of steroid hormones and their metabolites due to its high sensitivity, specificity, and amenability to high-throughput analysis.[17][18][19] A significant advantage of LC-MS is its ability to analyze steroid conjugates directly, potentially simplifying sample preparation.[20][21]

Causality Behind the LC-MS/MS Workflow:

While direct "dilute-and-shoot" methods are possible for some applications,[21][22][23] a more robust approach for comprehensive profiling still involves hydrolysis and extraction to minimize matrix effects and improve sensitivity.

Caption: A typical experimental workflow for LC-MS/MS-based urinary steroid profiling.

Step-by-Step Experimental Protocol for LC-MS/MS Analysis:

-

Enzymatic Hydrolysis (Optional but Recommended):

-

Follow the same procedure as for GC-MS to analyze the total (free + conjugated) steroid fraction. For the analysis of intact conjugates, this step is omitted.

-

-

Solid-Phase Extraction (SPE):

-

The SPE procedure is similar to that for GC-MS, providing cleaner extracts and reducing ion suppression in the mass spectrometer.[24]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

The liquid chromatograph separates the metabolites based on their polarity.

-

The tandem mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method involves selecting a precursor ion for the target metabolite, fragmenting it, and then monitoring a specific product ion. This provides exceptional sensitivity and specificity for quantification.[24]

-

The Major Players: Key Corticosteroid Metabolites in Urine

Urinary steroid profiling provides a comprehensive snapshot of adrenal steroidogenesis and metabolism.[25] The relative abundance of different metabolites can indicate the activity of specific enzymes and highlight potential pathological conditions.[26]

Major Metabolites of Glucocorticoids (Cortisol)

The sum of cortisol and its metabolites is a reliable indicator of daily cortisol production.[5]

| Metabolite | Abbreviation | Parent Steroid | Typical Contribution | Clinical Significance |

| Tetrahydrocortisone | THE | Cortisone | Most abundant metabolite | Reflects overall cortisol production and 11β-HSD activity. |

| Tetrahydrocortisol | THF | Cortisol | Major metabolite | Reflects cortisol production and 5β-reductase activity. |

| allo-Tetrahydrocortisol | 5α-THF | Cortisol | Major metabolite | Reflects cortisol production and 5α-reductase activity. |

| α-Cortol & β-Cortol | - | Cortisol | Minor metabolites | Products of side-chain reduction. |

| α-Cortolone & β-Cortolone | - | Cortisone | Minor metabolites | Products of side-chain reduction. |

| 6β-Hydroxycortisol | 6β-OHF | Cortisol | Minor metabolite | Reflects CYP3A4 enzyme activity. |

This table summarizes the major urinary metabolites of cortisol.

Major Metabolites of Mineralocorticoids (Aldosterone)

The measurement of aldosterone metabolites is crucial for the diagnosis of conditions like primary aldosteronism.[27]

| Metabolite | Abbreviation | Parent Steroid | Typical Contribution | Clinical Significance |

| 3α,5β-Tetrahydroaldosterone | TH-Aldo | Aldosterone | The most abundant metabolite (30-50% of secreted aldosterone)[28] | A reliable marker for estimating aldosterone secretion rate.[28][29] |

| Aldosterone-18-oxo-glucuronide | - | Aldosterone | A significant metabolite formed in the kidney | Commonly measured in clinical assays for primary aldosteronism.[28] |

This table summarizes the major urinary metabolites of aldosterone.

Conclusion: From Data to Diagnosis

The identification of major corticosteroid metabolites in urine is a powerful diagnostic tool in endocrinology. A successful analysis hinges on a deep understanding of the underlying metabolic pathways, which informs the selection of the appropriate analytical technique and the design of a robust sample preparation protocol. While GC-MS remains a valuable tool for comprehensive, non-selective profiling, LC-MS/MS offers superior performance for high-throughput, targeted quantification. By carefully considering the causality behind each experimental step, researchers and clinicians can generate high-quality, reliable data to advance our understanding of steroid-related disorders and improve patient care.

References

- Profiling Steroids by Gas Chromatography-Mass Spectrometry: Clinical Applic

- Clinical Indications for the use of Urinary Steroid Profiles in Neonates and Children.

- Quantitative profiling of cortisol metabolites in human urine by high-resolution accur

- Full article: Quantitative Profiling of Cortisol Metabolites in Human Urine by High-Resolution Accur

- Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid ... (PMC).

- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (MDPI).

- Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology. (PubMed).

- Liquid-chromatography mass spectrometry (LC-MS)

- Schematic overview of the pathways linking glucocorticoids and their...

- Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications.

- Steroid Profiling by LC-MS/MS. (Chromsystems).

- Aldosterone Metabolism and its Clinical Significance. (Thieme E-Journals).

- Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone. (The Journal of Clinical Endocrinology & Metabolism | Oxford Academic).

- Steroid profiling using liquid chromatography mass spectrometry during adrenal vein sampling in patients with primary bilateral macronodular adrenocortical hyperplasia. (PMC).

- Quantitative profiling of cortisol metabolites in human urine by high-resolution accur

- Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. (PMC).

- The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. (MDPI).

- Clinical Application of Steroid Profiles and Their Interpret

- Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS).

- Clinical Application of Steroid Profiles and Their Interpret

- Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma. (The Journal of Clinical Endocrinology & Metabolism | Oxford Academic).

- Urine Steroid Profile.

- The evolution of methods for urinary steroid metabolomics in clinical investigations particularly in childhood. (PubMed).

- Urinary tetrahydroaldosterone and aldosterone-18- glucuronide excretion in white and black normal subjects and hypertensive patients. (UTMB Research Expert Profiles).

- Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an applic

- Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: An application to adrenal disease.

- Urine steroid metabolomics as a diagnostic tool in primary aldosteronism. (ZORA).

- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Altern

- Aldosterone metabolites and possible aldosterone precursors in hypertension. (PubMed).

- A schematic representation of the pathway of urinary steroid metabolites. A.

- A METHOD FOR THE ANALYSIS OF URINARY 17-HYDROXYCORTICOSTEROIDS. (Journal of Endocrinology).

- Urinary Metabolic Signature of Primary Aldosteronism: Gender and Subtype-Specific Alter

- Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applic

- Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. (PMC).

- Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Are

- Urinary Cortisol and Cortisol Metabolite Excretion in Chronic Fatigue Syndrome.

- Steroids. (UCT).

- Direct urinalysis of steroids. (World Anti Doping Agency - WADA).

Sources

- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The evolution of methods for urinary steroid metabolomics in clinical investigations particularly in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. obrnutafaza.hr [obrnutafaza.hr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. chromsystems.com [chromsystems.com]

- 19. mdpi.com [mdpi.com]

- 20. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct urinalysis of steroids | World Anti Doping Agency [wada-ama.org]

- 22. Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Steroid profiling using liquid chromatography mass spectrometry during adrenal vein sampling in patients with primary bilateral macronodular adrenocortical hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. southtees.nhs.uk [southtees.nhs.uk]

- 26. researchgate.net [researchgate.net]

- 27. Aldosterone metabolites and possible aldosterone precursors in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Full Text [thieme-connect.com]

- 29. researchexperts.utmb.edu [researchexperts.utmb.edu]

Methodological & Application

HPLC method development for 20-Hydroxy methylprednisolone (20S) detection

Application Note: HPLC Method Development for 20-Hydroxy Methylprednisolone (20S) Detection

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection of 20(S)-hydroxymethylprednisolone (also known as 20